

Application Note: Enzyme-Spectrophotometric Assay for Citrate Measurement in Urine

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Compound of Interest

Compound Name: *Foncitril 4000*

Cat. No.: *B1204171*

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Introduction

Citrate is a key intermediate in the tricarboxylic acid (TCA) cycle and a vital inhibitor of calcium stone formation in the urinary tract. Urinary citrate levels are a critical diagnostic marker for assessing the risk of nephrolithiasis (kidney stones). Hypocitraturia, or low urinary citrate excretion, is a common metabolic abnormality found in patients with recurrent kidney stones.[1] [2] Therefore, accurate and reliable measurement of urinary citrate is essential for the diagnosis, management, and therapeutic monitoring of patients with urolithiasis. This application note describes a detailed protocol for the determination of citrate concentration in human urine using an enzyme-spectrophotometric assay based on the activity of citrate lyase.

Principle of the Assay

The enzymatic assay for citrate quantification relies on the specific conversion of citrate to products that can be measured spectrophotometrically. A common and robust method involves the enzyme citrate lyase (EC 4.1.3.6), which catalyzes the cleavage of citrate into oxaloacetate and acetate.[3][4] The oxaloacetate is then subjected to a series of enzymatic reactions that ultimately lead to the oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is directly proportional to the amount of citrate present in the sample.[5]

An alternative method involves the conversion of citrate to oxaloacetate by citrate lyase. The oxaloacetate, in the presence of phenylhydrazine, is then transformed into its corresponding phenylhydrazone. This product can be quantified by measuring its absorbance in the ultraviolet

range, typically at 330 nm.[\[6\]](#)[\[7\]](#) This method is noted for its simplicity as it does not require additional enzymes and coenzymes.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Quantitative Data Summary

The following table summarizes key quantitative data related to the enzyme-spectrophotometric assay for citrate in urine.

Parameter	Value	Reference
Normal Urine Citrate Range (Male)	0.6 – 4.8 mmol/24h	[1] [9]
Normal Urine Citrate Range (Female)	1.3 – 6.0 mmol/24h	[1] [9]
Alternative Normal Range	320 to 1,240 mg per 24 hours	[10]
Hypocitraturia Threshold	<320 mg/24 hours	[2]
Assay Linearity (Citrate Lyase/Phenylhydrazine)	Up to at least 2.0 mmol/L	[7]
Assay Linearity (Commercial Kit - Colorimetric)	4 to 400 μ M	[11] [12]
Assay Linearity (Commercial Kit - Fluorimetric)	0.5 to 40 μ M	[11] [12]
Lower Limit of Quantification (LLOQ)	0.08 mmol/L	[6] [7] [8]
Imprecision (CV%)	2.0% at 0.96 mmol/L	[6] [7] [8]
Mean Analytical Recovery	100.7% \pm 2.2%	[6] [7] [8]
Wavelength for NADH Measurement	340 nm	[5]
Wavelength for Phenylhydrazone Measurement	330 nm	[6] [7]
Wavelength for Commercial Kit (Colorimetric)	570 nm	[11] [12]
Wavelength for Commercial Kit (Fluorometric)	Ex/Em = 530/585 nm	[11] [12]

Experimental Protocols

This section provides a detailed methodology for the enzyme-spectrophotometric measurement of citrate in urine based on the citrate lyase/NADH-dependent coupled enzyme reaction.

Materials and Reagents

- Tris-HCl buffer (1 M, pH 7.8)
- Magnesium chloride (MgCl₂) solution (1 M)
- NADH solution (10 mg/mL in Tris-HCl buffer)
- L-Malate dehydrogenase (MDH) (approx. 1200 U/mg)
- L-Lactate dehydrogenase (LDH) (approx. 900 U/mg)
- Citrate lyase (CL) (approx. 8 U/mg)
- Citric acid standard solution (1 mg/mL)
- Perchloric acid (0.6 M)
- Potassium carbonate (5 M)
- Deionized water
- Urine samples
- Spectrophotometer capable of measuring absorbance at 340 nm
- Cuvettes (1 cm path length)
- Micropipettes and tips
- Centrifuge

Procedure

1. Sample Preparation

- Collect 24-hour urine samples. To prevent bacterial degradation of citrate, the collection bottle should be kept refrigerated during and after collection.
- Measure the total volume of the 24-hour urine collection.
- For the assay, centrifuge an aliquot of the urine at 2000 x g for 10 minutes to remove any particulate matter.
- Deproteinize the urine sample by mixing 1 mL of the supernatant with 1 mL of 0.6 M perchloric acid.
- Allow the mixture to stand for 10 minutes at room temperature, then centrifuge at 2000 x g for 10 minutes.
- Transfer the supernatant to a new tube and neutralize by adding 0.1 mL of 5 M potassium carbonate.
- Centrifuge at 2000 x g for 10 minutes to pellet the potassium perchlorate precipitate.
- The resulting supernatant is the prepared sample for the assay.

2. Preparation of Reagent Mixture

- Prepare a fresh reagent mixture for the number of samples and standards to be analyzed. For each reaction, mix the following in a microcentrifuge tube:
 - 850 μ L of Tris-HCl buffer (1 M, pH 7.8)
 - 100 μ L of deionized water
 - 20 μ L of $MgCl_2$ solution (1 M)
 - 10 μ L of NADH solution (10 mg/mL)
 - 5 μ L of MDH suspension
 - 5 μ L of LDH suspension

3. Standard Curve Preparation

- Prepare a series of citrate standards by diluting the 1 mg/mL citric acid stock solution with deionized water to achieve concentrations of 0, 0.1, 0.2, 0.4, 0.6, 0.8, and 1.0 mg/mL.
- Process 100 μ L of each standard solution in the same manner as the urine samples (deproteinization and neutralization steps are not necessary for the aqueous standards).

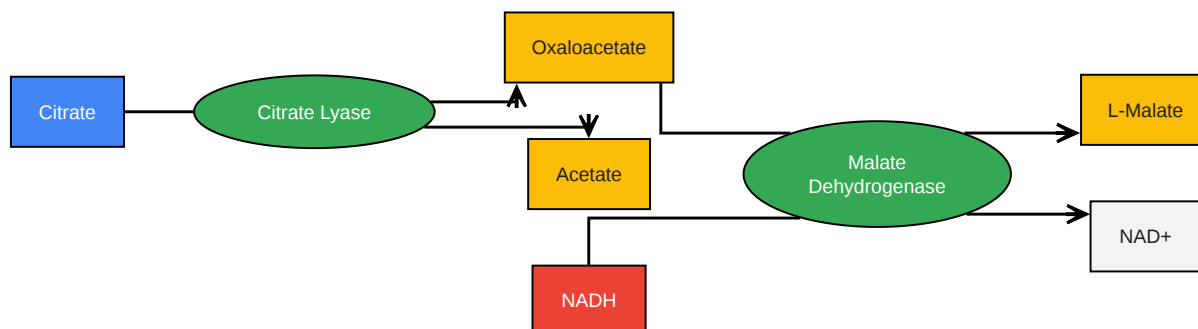
4. Spectrophotometric Measurement

- Set the spectrophotometer to a wavelength of 340 nm.
- For each sample and standard, add 100 μ L of the prepared sample or standard to a cuvette containing 1 mL of the reagent mixture.
- Mix well by inversion and incubate at room temperature for 5 minutes to allow for the reduction of any endogenous pyruvate and oxaloacetate.
- Measure the initial absorbance (A1) at 340 nm.
- Initiate the citrate lyase reaction by adding 5 μ L of citrate lyase suspension to the cuvette.
- Mix immediately and incubate at room temperature for 10 minutes.
- Measure the final absorbance (A2) at 340 nm.

5. Calculation of Citrate Concentration

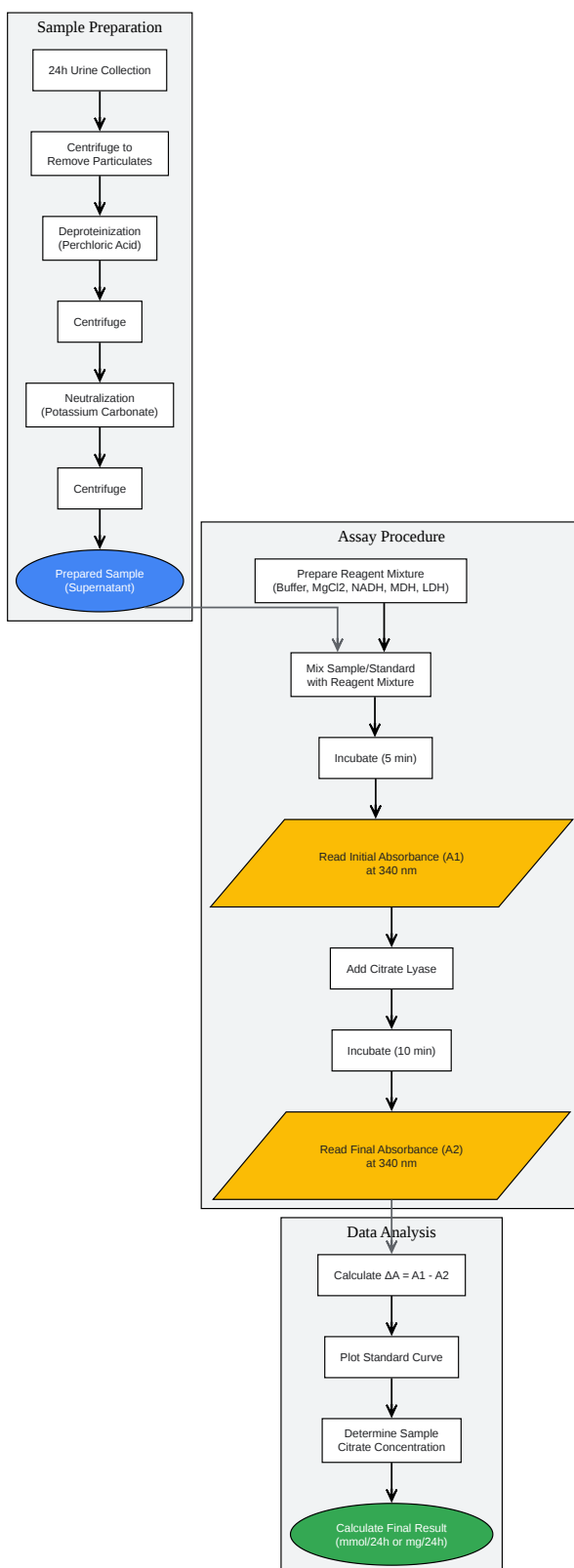
- Calculate the change in absorbance (ΔA) for each sample and standard: $\Delta A = A1 - A2$.
- Plot a standard curve of ΔA versus the concentration of the citrate standards.
- Determine the concentration of citrate in the urine samples by interpolating their ΔA values from the standard curve.
- Correct for the initial dilution of the urine sample during preparation.
- The final citrate concentration is typically expressed in mmol/24h or mg/24h.

Visualizations



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Caption: Enzymatic conversion of citrate to L-malate with corresponding oxidation of NADH.



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Caption: Workflow for the enzyme-spectrophotometric measurement of urinary citrate.

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